molecular formula C10H12F3NO B8687478 N-(Propan-2-yl)-4-(trifluoromethoxy)aniline

N-(Propan-2-yl)-4-(trifluoromethoxy)aniline

Cat. No. B8687478
M. Wt: 219.20 g/mol
InChI Key: IEUGASXGIGWNCK-UHFFFAOYSA-N
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Patent
US05859007

Procedure details

A solution of 9.33 g of p-trifluoromethoxyaniline, 4.1 mL of acetone, and 14.53 g of sodium triacetoxyborohydryde in 50 mL of 1,2-dichloroethane were stirred overnight at RT. The reaction mixture is then poured onto ice-water and product extracted with 100 mL of dichloromethane. The organic layer is washed with water, sat NaHCO3, dried with Na2SO4 and solvent evaporated to afford 12 g of Isopropyl-(4-trifluoromethoxy-phenyl)-amine: 1H NMR (300 MHz, CDCl3) δ7.06 (d, 2H, J=8.5), 6.56 (d, 2H, J=8.5), 3.63(m, 1H), 1.25 (d, 6H, J=6.8).
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
14.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.[CH3:13][C:14]([CH3:16])=O.[Na]>ClCCCl>[CH:14]([NH:8][C:7]1[CH:9]=[CH:10][C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:5][CH:6]=1)([CH3:16])[CH3:13] |^1:16|

Inputs

Step One
Name
Quantity
9.33 g
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
4.1 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
14.53 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is then poured onto ice-water and product
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL of dichloromethane
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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